molecular formula C25H22ClN3O4 B2618518 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol CAS No. 879570-94-2

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol

Cat. No.: B2618518
CAS No.: 879570-94-2
M. Wt: 463.92
InChI Key: WTBZXOCOKIPZQM-UHFFFAOYSA-N
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Description

The compound 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol is a diaryl pyrimidine derivative featuring a central pyrimidine ring substituted with a 2-ethoxyphenoxy group at position 5 and a 4-chlorobenzyloxy-phenol moiety at position 2. The ethoxy and chlorobenzyl substituents likely influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for target engagement and bioavailability.

Properties

IUPAC Name

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O4/c1-2-31-21-5-3-4-6-22(21)33-23-14-28-25(27)29-24(23)19-12-11-18(13-20(19)30)32-15-16-7-9-17(26)10-8-16/h3-14,30H,2,15H2,1H3,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBZXOCOKIPZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. The general synthetic route may include:

    Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring.

    Substitution Reactions: The amino and ethoxyphenoxy groups are introduced to the pyrimidine ring through nucleophilic substitution reactions.

    Formation of the Phenol Ring: The phenol ring is synthesized separately and then coupled with the pyrimidine ring.

    Introduction of the Chlorobenzyl Group: The final step involves the substitution of the phenol ring with the chlorobenzyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name R1 Substituent R2 Substituent Molecular Weight (g/mol) Key Activity/IC50 Reference
Target Compound 2-Ethoxyphenoxy 4-Chlorobenzyloxy ~495.9* N/A (Theoretical)
AP-NP Naphthalen-2-yl Phenol 357.4 hACE2-S binding affinity
AP-4-Me-Ph p-Tolyl Phenol 313.3 hACE2-S binding affinity
Compound 97 1-Ethyl-1H-indol-5-yl Phenol 375.4 Tubulin inhibition (0.79 µM)
BH26539 2-Methoxyphenyl 4-Chlorobenzyloxy 501.9 Undisclosed (Patent)

*Calculated based on structural similarity to BH26539 .

Key Observations:

Substituent Effects on Binding Affinity :

  • The naphthalen-2-yl group in AP-NP enhances hydrophobic interactions with the hACE2-S interface, contributing to its low binding free energy (−8.9 kcal/mol) .
  • The 4-chlorobenzyloxy group, present in both the target compound and BH26539, may improve target selectivity via halogen bonding or π-stacking .

Anticancer Potential: Compound 97, with a 5-indolyl substitution, inhibits tubulin polymerization (IC50 = 0.79 µM) and exhibits antiproliferative activity against tumor cell lines (IC50: 16–62 nM) . The ethoxyphenoxy group in the target compound could similarly modulate microtubule dynamics.

Methodological Insights from Analog Studies

  • In Silico Predictions : Molecular docking (AutoDock Vina ) and dynamics simulations suggest that diaryl pyrimidines with bulky substituents (e.g., naphthalen-2-yl) exhibit superior binding to viral fusion proteins .
  • Synthetic Feasibility : Derivatives like BH26539 are synthesized via nucleophilic aromatic substitution and Suzuki coupling, indicating scalable routes for the target compound .

Biological Activity

The compound 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyrimidine ring, phenolic groups, and various substituents. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Structural Characteristics

The molecular formula of the compound is C26H25N3O4C_{26}H_{25}N_{3}O_{4}, with a molecular weight of approximately 443.5 g/mol. Its structure allows for diverse interactions within biological systems, making it a candidate for further pharmacological studies.

Biological Activity

Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities. The following are some key areas of biological activity associated with this compound:

  • Anticancer Activity : Research has shown that related pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents.
  • Enzyme Inhibition : The presence of the amino group and phenolic structures may allow for inhibition of specific enzymes involved in disease processes.

The mechanism of action for 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol involves its interaction with specific molecular targets within cells. Studies suggest that it may act as an inhibitor of certain protein kinases and enzymes critical for cell signaling and proliferation .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Ring : Cyclization of appropriate precursors under controlled conditions.
  • Substitution Reactions : Introduction of amino and ethoxyphenoxy groups through nucleophilic substitution.
  • Phenol Ring Formation : Coupling with the pyrimidine ring.
  • Chlorobenzyl Group Introduction : Substituting the phenol ring with the chlorobenzyl group .

Table 1: Summary of Synthesis Steps

StepDescription
Pyrimidine Ring FormationCyclization of precursors
SubstitutionNucleophilic substitution for functional groups
Phenol FormationCoupling with pyrimidine
Chlorobenzyl IntroductionFinal substitution step

Case Studies and Research Findings

Recent studies have explored the biological activities of structurally related compounds:

  • Anticancer Studies : A study demonstrated that similar pyrimidine derivatives inhibited cell growth in various cancer cell lines, suggesting a potential therapeutic role in oncology .
  • Antimicrobial Testing : Compounds analogous to this structure were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition rates .
  • Enzyme Interaction Studies : Research indicated that derivatives could effectively inhibit specific kinases, leading to decreased cellular proliferation in vitro .

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